2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid
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Overview
Description
2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydrazinylpiperidine moiety, and an oxoacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid typically involves multiple steps:
Protection of the amine group: The amine group in piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the hydrazinylpiperidine: The protected piperidine is then reacted with hydrazine to introduce the hydrazinyl group.
Coupling with oxoacetic acid: The final step involves coupling the hydrazinylpiperidine with oxoacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active hydrazinylpiperidine moiety, which can then interact with specific biological targets .
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butoxycarbonyl-amino)-oxy]acetic acid: Similar in structure but lacks the hydrazinylpiperidine moiety.
tert-Butoxycarbonyl hydrazine: Contains the Boc protecting group and hydrazine but lacks the piperidine and oxoacetic acid groups.
Properties
IUPAC Name |
2-[4-hydrazinyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]oxy-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c1-12(2,3)21-11(19)15-5-4-7(14-13)6-8(15)20-10(18)9(16)17/h7-8,14H,4-6,13H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRADDXSGZQUBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1OC(=O)C(=O)O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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